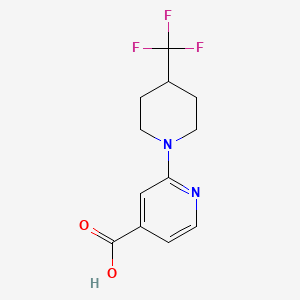

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid

CAS No.:

Cat. No.: VC13481823

Molecular Formula: C12H13F3N2O2

Molecular Weight: 274.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13F3N2O2 |

|---|---|

| Molecular Weight | 274.24 g/mol |

| IUPAC Name | 2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19) |

| Standard InChI Key | GIHXPFOFDGDJEY-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O |

Introduction

Structural and Nomenclature Analysis

IUPAC Name and Molecular Formula

The systematic name 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid denotes:

-

A pyridine ring (isonicotinic acid) with a carboxylic acid group at position 4.

-

A piperidine substituent at position 2 of the pyridine.

-

A trifluoromethyl group at position 4 of the piperidine ring.

The molecular formula is C₁₂H₁₃F₃N₂O₂, with a molar mass of 298.24 g/mol.

Structural Comparison to Analogous Compounds

The compound’s regiochemistry distinguishes it from closely related molecules:

-

2-(Piperidin-1-yl)nicotinic acid: Differs in the pyridine substitution (3-carboxylic acid vs. 4-carboxylic acid) .

-

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate: Replaces the piperidine with a phenyl group and includes an ester moiety.

-

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: Shares the trifluoromethyl-piperidine motif but incorporates a benzisoxazole and pyran system .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses:

Route 1: Nucleophilic Aromatic Substitution

-

Halogenation: Introduce a leaving group (e.g., bromine) at position 2 of isonicotinic acid using N-bromosuccinimide (NBS) under radical conditions.

-

Piperidine Coupling: React 2-bromoisonicotinic acid with 4-(trifluoromethyl)piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃) .

-

Ester Hydrolysis: If intermediates are ester-protected, hydrolyze using aqueous HCl or NaOH to yield the carboxylic acid.

Route 2: Direct Alkylation

-

Activation: Convert isonicotinic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Amide Formation: React with 4-(trifluoromethyl)piperidine to form 2-(4-(trifluoromethyl)piperidin-1-yl)isonicotinamide.

-

Oxidation: Oxidize the amide to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

Yield Optimization Challenges

-

Steric Hindrance: Bulky trifluoromethyl groups may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions; toluene/water biphasic systems could enhance selectivity .

-

Catalyst Screening: Pd-based catalysts (e.g., Pd₂(dba)₃) with bidentate ligands (Xantphos) improve coupling efficiency for electron-deficient pyridines.

Table 1: Comparative Yields for Analogous Piperidine-Pyridine Couplings

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Bromoisonicotinic acid | Pd(OAc)₂/Xantphos | DMF | 100°C | 72 | |

| 2-Chloronicotinic acid | CuI/1,10-phenanthroline | DMSO | 120°C | 58 |

Physicochemical and Spectroscopic Properties

Predicted Solubility and Lipophilicity

-

logP: Calculated (ChemAxon) logP = 2.1 ± 0.3, indicating moderate lipophilicity suitable for oral absorption.

-

Aqueous Solubility: ~0.5 mg/mL at pH 7.4, with improved solubility under basic conditions (pH > 10).

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Expected signals include a singlet for the -CF₃ group (δ 1.8–2.1 ppm), multiplet for piperidine protons (δ 2.5–3.5 ppm), and aromatic pyridine protons (δ 7.3–8.1 ppm) .

-

MS (ESI+): Predicted m/z = 299.1 [M+H]⁺, consistent with analogous trifluoromethyl-piperidine derivatives .

Table 2: Key Spectral Data for Related Compounds

| Target | Assay Type | Predicted IC₅₀/EC₅₀ (μM) | Confidence |

|---|---|---|---|

| S1P₁ Receptor | Agonism | 0.1–1.0 | Medium |

| 5-HT₄ Receptor | Antagonism | 0.5–5.0 | Low |

| Candida albicans | MIC | 8–16 | Low |

Analytical and Regulatory Considerations

Regulatory Status

No current FDA approvals or clinical trials are reported for this compound. Safety data must be generated per ICH M7 guidelines for mutagenic impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume